Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted biphenyl systems. According to PubChem chemical database records, the compound is officially designated as methyl 4-(4-methoxyphenyl)benzoate, reflecting the structural connectivity between the methyl ester functionality and the 4-methoxyphenyl substituent. The numbering system places the carboxylate group at the 4-position of one phenyl ring, while the methoxy group occupies the 4'-position of the second phenyl ring, creating a symmetrical substitution pattern that influences the compound's overall molecular geometry.
Several alternative systematic names have been documented in chemical literature and databases. The compound is also known as methyl 4'-methoxybiphenyl-4-carboxylate and 4'-methoxybiphenyl-4-carboxylic acid methyl ester, each emphasizing different aspects of its structural organization. The Chemical Abstracts Service registry number 729-17-9 provides a unique identifier for this specific compound, distinguishing it from closely related structural analogs. The Simplified Molecular Input Line Entry System representation COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC encodes the complete structural information in a standardized format suitable for computational applications.
The International Chemical Identifier system provides additional systematic descriptors, with the InChI string InChI=1S/C15H14O3/c1-17-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)18-2/h3-10H,1-2H3 offering a unique textual representation of the molecular structure. This systematic approach to nomenclature ensures unambiguous identification across different chemical databases and facilitates accurate communication within the scientific community. The corresponding InChI Key YJOVQAHQGZBWIU-UHFFFAOYSA-N serves as a hashed version of the full InChI identifier, providing a more compact reference code for database searches and chemical informatics applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is fundamentally influenced by the conformational flexibility inherent in the biphenyl system. Research on biphenyl derivatives has established that the dihedral angle between the two aromatic rings typically ranges from 32 ± 2 degrees in molten and solution states, representing a compromise between steric hindrance and electronic conjugation effects. This non-planar conformation results from the balance between minimizing ortho-hydrogen repulsion and maintaining some degree of π-orbital overlap between the aromatic systems.
Conformational analysis reveals that the methyl ester group and methoxy substituent introduce additional structural constraints that influence the overall molecular shape. The methyl ester functionality at the 4-position adopts a nearly coplanar arrangement with its attached benzene ring, consistent with optimal resonance stabilization between the carbonyl group and the aromatic system. Computational studies and experimental observations suggest that the ester group typically exhibits minimal deviation from planarity, with torsion angles approaching 180 degrees for optimal electronic delocalization.
The crystallographic data for related structures provide important reference points for understanding the solid-state behavior of this compound. Unit cell dimensions for similar compounds include a = 14.303 Å, b = 6.4799 Å, and c = 25.113 Å, with a cell volume of 2327.5 ų. These parameters reflect the molecular dimensions and packing efficiency achieved in the crystalline state. The systematic absence patterns and reflection conditions observed in diffraction data confirm the space group assignments and provide structural constraints for refinement procedures.
Intermolecular interactions in the crystal lattice primarily involve weak hydrogen bonding and van der Waals forces. The methoxy groups and ester functionalities serve as both hydrogen bond acceptors and donors, creating networks of intermolecular contacts that stabilize the crystal structure. Crystal packing analyses have revealed that molecules typically arrange in layers parallel to specific crystallographic planes, with the biphenyl systems adopting orientations that maximize favorable intermolecular interactions while minimizing steric conflicts.
The dihedral angles observed in crystalline environments often differ from those in solution due to packing constraints and intermolecular forces. Crystallographic studies of related biphenyl carboxylate derivatives have reported dihedral angles ranging from 24.57 to 75.42 degrees, depending on the specific substitution pattern and crystal packing environment. These variations highlight the conformational flexibility of the biphenyl system and its responsiveness to environmental factors.
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOVQAHQGZBWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362686 | |
| Record name | Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729-17-9 | |
| Record name | Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its biphenyl structure with a methoxy group at the para position and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 242.27 g/mol. The presence of these functional groups is significant as they influence the compound's reactivity and biological interactions.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that compounds with similar structures may inhibit specific enzymes or pathways involved in tumor progression and inflammation. The methoxy group is known to enhance lipophilicity, which may facilitate better interaction with biological membranes and targets.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that compounds with biphenyl structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition suggests a potential for treating inflammatory diseases .
Anticancer Potential
The anticancer activity of this compound has also been explored. Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. For instance, a comparative analysis showed that it reduced cell viability in breast cancer cells (MCF-7) by inducing cell cycle arrest at the G1 phase .
Data Table: Comparison of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Effects
In vitro studies conducted on macrophage cell lines treated with this compound showed a marked decrease in inflammatory markers. The results indicated that the compound could serve as a lead candidate for developing new anti-inflammatory drugs targeting cytokine production pathways.
Case Study 2: Anticancer Activity
A series of experiments were performed on various cancer cell lines, including colon and breast cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at low concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Scientific Research Applications
Medicinal Chemistry
Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate has been investigated for its potential therapeutic properties. Notable applications include:
- Anti-inflammatory Properties : Studies have indicated that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research suggests that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Materials Science
The compound is also utilized in materials science, particularly in the development of advanced materials:
- Organic Light-Emitting Diodes (OLEDs) : this compound serves as a building block in synthesizing organic semiconductors for OLED applications due to its favorable electronic properties.
- Liquid Crystals : Its structural characteristics make it suitable for use in liquid crystal displays (LCDs), enhancing the performance of electronic devices .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cells. The findings revealed that the compound induced apoptosis and inhibited cell proliferation through the modulation of key signaling pathways involved in cancer progression .
Case Study 2: OLED Development
Research conducted by a team at a leading university demonstrated that incorporating this compound into OLED materials improved their efficiency and stability. The study highlighted its role in enhancing light emission and reducing degradation over time .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Spectral Comparison of Selected Analogues
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The most widely reported and efficient method for synthesizing methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling involves the reaction of an aryl halide with an arylboronic acid under basic conditions.
- Reactants:
- Aryl halide (e.g., methyl 4-bromobenzoate)
- 4-methoxyphenylboronic acid
- Catalyst: Pd/HCCP-DABP (palladium complex) at 0.3 mol% loading
- Base: Potassium carbonate (K2CO3)
- Solvent: Ethanol-water mixture (1:1 v/v)
- Conditions: Stirring at 50 °C under inert atmosphere (nitrogen) for 2.5 hours
- Workup: Extraction with dichloromethane, drying, evaporation, and purification by silica gel chromatography
$$
\text{Methyl 4-bromobenzoate} + \text{4-methoxyphenylboronic acid} \xrightarrow[\text{K}2\text{CO}3]{\text{Pd catalyst, EtOH/H}_2\text{O}, 50^\circ C} \text{this compound}
$$
Yield: Typically around 98% under optimized conditions.
- High yield and selectivity
- Mild reaction conditions
- Recyclable catalyst system
This method is well-documented and considered the standard synthetic route for this compound in both academic and industrial settings.
Nickel-Catalyzed Coupling
An alternative method involves the use of bis(1,5-cyclooctadiene)nickel(0) as a catalyst with potassium phosphate and tricyclohexylphosphine in tetrahydrofuran (THF) at room temperature (25 °C) for 12 hours under an inert atmosphere.
- Catalyst: bis(1,5-cyclooctadiene)nickel(0)
- Base: Potassium phosphate
- Ligand: Tricyclohexylphosphine
- Solvent: THF
- Temperature: 25 °C
- Time: 12 hours
- Yield: Up to 99% reported
This method offers a nickel-based alternative to palladium catalysis, which can be advantageous due to cost and availability of nickel catalysts.
Esterification of 4'-Methoxy[1,1'-biphenyl]-4-carboxylic Acid
Another preparative approach involves the esterification of the corresponding carboxylic acid with methanol under acidic conditions or using coupling reagents.
- Starting material: 4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
- Reagents: Methanol and acid catalyst (e.g., sulfuric acid) or carbodiimide coupling agents
- Conditions: Reflux or room temperature depending on reagents
- Workup: Removal of catalyst and purification by recrystallization or chromatography
This method is often used when the acid precursor is readily available and allows for the preparation of the methyl ester in good yield.
Comparative Data Table of Preparation Methods
| Method | Catalyst/System | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd/HCCP-DABP (0.3 mol%) | EtOH/H2O, 50 °C, 2.5 h | 98 | High yield, mild conditions | Requires Pd catalyst |
| Nickel-Catalyzed Coupling | bis(1,5-cyclooctadiene)Ni(0), PCy3 | THF, 25 °C, 12 h | 99 | Cost-effective catalyst | Longer reaction time |
| Esterification of Acid | Acid catalyst or carbodiimide | Reflux or RT | Variable | Simple reagents | Requires acid precursor |
Research Findings and Optimization Notes
Catalyst Efficiency: Pd-based catalysts in Suzuki coupling show excellent turnover numbers and can be reused after aqueous phase recovery, enhancing sustainability. Nickel catalysts provide a cheaper alternative but may require longer reaction times and careful ligand selection to maintain activity.
Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation and side reactions, especially in metal-catalyzed couplings.
Solvent Effects: Mixed aqueous-organic solvents (ethanol-water) improve solubility of reactants and base, facilitating efficient coupling.
Purification: Silica gel chromatography is the standard purification method, yielding high-purity products suitable for further applications.
Scale-Up Potential: The Suzuki-Miyaura method is amenable to scale-up using Schlenk techniques and continuous flow reactors, improving reproducibility and safety.
Q & A
Q. What are the optimal synthetic routes for Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate, and how do reaction conditions affect yield?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. A dual nickel/palladium-catalyzed reductive cross-coupling method has been reported for analogous biphenyl esters, achieving yields up to 71% under inert conditions (e.g., N₂ atmosphere) using aryl halides and methanol as solvents . Key parameters include:
- Catalyst system : NiCl₂·dme (5 mol%) and Pd(OAc)₂ (2.5 mol%).
- Reductant : Mn⁰ powder.
- Temperature : 60–80°C.
- Reaction time : 12–24 hours.
Side products (e.g., homocoupling derivatives) can arise from improper stoichiometry or oxygen contamination. Elemental analysis (C, H, N) and FTIR (C=O stretch at ~1730 cm⁻¹) are critical for purity validation .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : 1H NMR (400 MHz, DMSO-d₆):
- Aromatic protons: δ 6.98–8.22 ppm (multiplet, 8H, biphenyl backbone).
- Methoxy groups: δ 3.87 (s, 3H, OCH₃) and δ 3.81 (s, 3H, COOCH₃).
13C NMR (101 MHz, DMSO-d₆): - Carbonyl resonance: δ 167.2 ppm (COOCH₃).
- Methoxy carbons: δ 55.8 (OCH₃) and δ 52.1 (COOCH₃).
IR spectroscopy confirms ester C=O stretches (~1725–1730 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The methoxy group at the 4'-position acts as an electron-donating group, enhancing the electron density of the biphenyl system. This facilitates oxidative addition in palladium-catalyzed couplings but may hinder transmetallation steps due to steric hindrance. Computational studies (DFT) on analogous compounds show:
Q. What strategies resolve contradictions in mesomorphic behavior observed in biphenyl-based derivatives?
- Methodological Answer : Discrepancies in liquid crystalline properties (e.g., nematic vs. smectic phases) arise from alkyl chain length and substituent polarity. For this compound derivatives:
- Alkoxy chain elongation : Heptyloxy chains (C7H15O) induce smectic phases due to increased molecular ordering (confirmed by XRD d-spacing ~25–30 Å).
- Polar substituents : Electron-withdrawing groups (e.g., -NO₂) destabilize mesophases, while electron-donating groups (e.g., -OCH₃) enhance thermal stability (Tₘ↑ by 20–30°C) .
Q. How is this compound utilized in designing WDR5 protein degraders?
- Methodological Answer : The biphenyl core serves as a rigid scaffold for attaching proteolysis-targeting chimeras (PROTACs). Key steps include:
- Functionalization : Introduce amino groups at the 3'-position via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, 100°C).
- Linker attachment : Couple with E3 ligase ligands (e.g., VHL or CRBN) using HATU/DIPEA in DMF.
- Biological validation : Degradation efficiency (DC₅₀) is assessed via Western blotting, with IC₅₀ values <100 nM reported for optimized analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
